molecular formula C9H15N3O B13009527 4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Cat. No.: B13009527
M. Wt: 181.23 g/mol
InChI Key: RUSCPCGTNWVNJZ-UHFFFAOYSA-N
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Description

4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has garnered interest in various scientific fields due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with hydrazine hydrate under specific conditions. Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has been explored for various scientific research applications:

Mechanism of Action

The exact mechanism of action for 4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. These interactions can modulate biological pathways, leading to its observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-4-propan-2-yl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one

InChI

InChI=1S/C9H15N3O/c1-5(2)6-4-10-8-7(6)9(13)12(3)11-8/h5-6,10-11H,4H2,1-3H3

InChI Key

RUSCPCGTNWVNJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC2=C1C(=O)N(N2)C

Origin of Product

United States

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